molecular formula C12H17NO2 B190007 (1-Benzylazetidine-2,4-diyl)dimethanol CAS No. 127310-66-1

(1-Benzylazetidine-2,4-diyl)dimethanol

Cat. No. B190007
M. Wt: 207.27 g/mol
InChI Key: STVDKEPRJUNWSZ-UHFFFAOYSA-N
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Description

“(1-Benzylazetidine-2,4-diyl)dimethanol” is a chemical compound with the CAS Number: 127310-66-1 . It has a molecular weight of 207.27 and a linear formula of C12H17NO2 . It is typically a colorless to white to yellow liquid or solid .


Physical And Chemical Properties Analysis

“(1-Benzylazetidine-2,4-diyl)dimethanol” has a boiling point of 342.9°C at 760 mmHg . It has a flash point of 173.3 . The compound is typically stored in a dry room at room temperature .

Scientific Research Applications

  • Chiral Recognition and Palladium-Catalyzed Coupling : Chiral C2-symmetric N-benzylazetidines, closely related to (1-Benzylazetidine-2,4-diyl)dimethanol, have been used in the synthesis of cyclopalladated complexes, potentially applicable as chiral recognition agents for phosphorus ligands (Marinetti, Hubert, & Genêt, 2000).

  • Inhibition of Xanthine Oxidase : Derivatives of (1-Benzylazetidine-2,4-diyl)dimethanol have been synthesized and shown to exhibit significant inhibition activities against xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans (Yagiz et al., 2021).

  • Inhibitors of Glycosidases : Certain four-membered analogues of (1-Benzylazetidine-2,4-diyl)dimethanol have shown inhibitory activity against specific glycosidases, which are enzymes that play a crucial role in carbohydrate metabolism (Lee et al., 2012).

  • Catalytic Amination of Benzyl Alcohols : Research on benzylamines, which can be synthesized from benzyl alcohols and are structurally related to (1-Benzylazetidine-2,4-diyl)dimethanol, has shown their prominence in pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).

  • Synthesis of Optically Active Azetidines : Studies have focused on the synthesis of optically active N-benzyl-2,4-bis(hydroxymethyl) substituted azetidines, which are related to (1-Benzylazetidine-2,4-diyl)dimethanol, for potential applications in stereochemistry (Guanti & Riva, 1995).

Safety And Hazards

The compound has been assigned the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDKEPRJUNWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1CO)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562650
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidine-2,4-diyl)dimethanol

CAS RN

127310-66-1
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ding, JR Nickell, AG Deaciuc, NR Penthala… - Bioorganic & medicinal …, 2013 - Elsevier
Lobelane analogs that incorporate a central piperidine or pyrrolidine moiety have previously been reported by our group as potent inhibitors of VMAT2 function. Further central ring size …
Number of citations: 4 www.sciencedirect.com
GS Singh - Advances in heterocyclic chemistry, 2020 - Elsevier
Azetidines (azacyclobutanes) constitute a well-known class of heterocyclic compounds. Azetidine scaffold has been discovered in several natural products. Several pharmacologically …
Number of citations: 24 www.sciencedirect.com

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